Specific Scientific Field: Oncology, specifically renal cell carcinoma (RCC) research.
Summary: Englerin A has garnered significant attention due to its selective toxicity against RCCs. Researchers have explored its potential as an anticancer agent, particularly in the context of renal cancer treatment.
Methods and Experimental Procedures:Cell Culture: RCC cell lines are cultured in vitro.
Englerin A Treatment: Cells are exposed to varying concentrations of Englerin A.
Cytotoxicity Assays: Researchers assess cell viability using MTT or other cytotoxicity assays.
Mechanistic Studies: Investigate the molecular pathways affected by Englerin A (e.g., ER stress, lipid metabolism).
Selective Toxicity: Englerin A demonstrates remarkable selectivity for RCC cells compared to normal cells.
Inhibition of Invasive Phenotypes: Englerin A prevents invasive behavior in RCC cells.
Potential Therapeutic Target: ER stress and lipid metabolism pathways are identified as targetable vulnerabilities.
Specific Scientific Field: Organic chemistry, synthetic methodology.
Summary: Researchers have made significant progress in the total synthesis of Englerin A. The focus lies on developing efficient synthetic routes to access this complex molecule.
Methods and Experimental Procedures:Strategies: Various synthetic routes are explored, emphasizing the construction of the oxatricyclic ring system.
Key Steps: Highlight the critical steps in each synthetic approach.
Characterization: Analytical techniques (NMR, MS, etc.) are used to confirm the synthesized compound.
Synthetic Routes: Different approaches have been developed, each with its unique features.
Challenges: The construction of the oxatricyclic ring system remains a key challenge.
Advancements: Researchers continue to refine synthetic methods for Englerin A.
Englerin A is a naturally occurring guaiane sesquiterpene diester, primarily isolated from the plant Phyllanthus engleri. It is notable for its unique structural features, which include a complex bicyclic framework. Englerin A has garnered significant attention due to its potent biological activities, particularly its selective growth inhibition against various human renal cancer cell lines. Its chemical structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology .
Englerin A's anti-cancer properties are believed to be linked to its activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels []. These channels regulate calcium influx into cells. Englerin A triggers an influx of calcium ions, leading to cell death in renal cancer cells but having minimal impact on healthy cells []. Further research is needed to fully elucidate the detailed mechanism.
Englerin A exhibits remarkable biological properties, particularly:
The synthesis of Englerin A has been achieved through various methods:
Englerin A's applications are primarily focused on:
Studies on Englerin A's interactions with biological targets have revealed:
Englerin A shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Englerin B | Guaiane sesquiterpene | Anticancer activity similar to Englerin A | Slight structural variation |
Phyllanthin | Lignan | Antiviral and anticancer properties | Different mechanism of action |
Curcumin | Diarylheptanoid | Anti-inflammatory and anticancer effects | Broad-spectrum activity |
Betulinic Acid | Triterpene | Induces apoptosis in various cancer types | Unique pentacyclic structure |
Englerin A stands out due to its specific selectivity for renal cancer cells and its unique bicyclic structure not found in many other compounds within this class.